molecular formula C32H21NO3 B12543945 1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- CAS No. 664972-27-4

1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl-

Cat. No.: B12543945
CAS No.: 664972-27-4
M. Wt: 467.5 g/mol
InChI Key: CNRMRKSNOUGQLV-UHFFFAOYSA-N
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Description

1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- is a complex organic compound that belongs to the class of isoindole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- typically involves multi-step organic reactions. Common synthetic routes may include:

    Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the isoindole core.

    Hydroxylation: Introduction of the hydroxyl group at the 2-position can be achieved through selective hydroxylation reactions.

    Phenylation: The addition of phenyl groups at the 4, 5, 6, and 7 positions can be carried out using various phenylation reagents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: Substitution reactions can occur at various positions on the isoindole ring.

Common Reagents and Conditions

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce hydroisoindole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular responses.

    Signal Transduction: The compound may influence signal transduction pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1H-Isoindole-1,3(2H)-dione: A simpler derivative without the hydroxyl and phenyl groups.

    2-Hydroxy-1H-isoindole-1,3(2H)-dione: A hydroxylated derivative without the phenyl groups.

    Tetraphenyl-1H-isoindole-1,3(2H)-dione: A phenylated derivative without the hydroxyl group.

Uniqueness

1H-Isoindole-1,3(2H)-dione, 2-hydroxy-4,5,6,7-tetraphenyl- is unique due to the presence of both hydroxyl and multiple phenyl groups, which may confer distinct chemical and biological properties compared to its simpler analogs.

Properties

CAS No.

664972-27-4

Molecular Formula

C32H21NO3

Molecular Weight

467.5 g/mol

IUPAC Name

2-hydroxy-4,5,6,7-tetraphenylisoindole-1,3-dione

InChI

InChI=1S/C32H21NO3/c34-31-29-27(23-17-9-3-10-18-23)25(21-13-5-1-6-14-21)26(22-15-7-2-8-16-22)28(24-19-11-4-12-20-24)30(29)32(35)33(31)36/h1-20,36H

InChI Key

CNRMRKSNOUGQLV-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C3C(=C2C4=CC=CC=C4)C(=O)N(C3=O)O)C5=CC=CC=C5)C6=CC=CC=C6

Origin of Product

United States

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